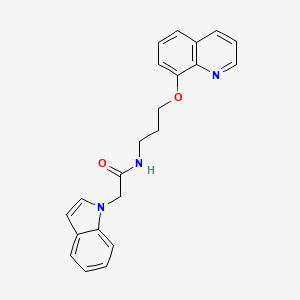![molecular formula C20H17BrO2S B2843715 2-[(4-Bromophenyl)sulfinyl]-1,1-diphenyl-1-ethanol CAS No. 251307-38-7](/img/structure/B2843715.png)
2-[(4-Bromophenyl)sulfinyl]-1,1-diphenyl-1-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Bromophenyl)sulfinyl]-1,1-diphenyl-1-ethanol, commonly referred to as 2-BPSE, is an organosulfur compound that is widely used in a variety of scientific research applications. 2-BPSE has the molecular formula C19H15BrO2S and a molecular weight of 376.27 g/mol. It is a colorless to pale yellow crystal that is soluble in water and ethanol. 2-BPSE is a relatively simple compound with a range of interesting properties that make it useful in research applications.
Applications De Recherche Scientifique
Sulfoxide and Sulfone Synthesis
One area of application involves the oxidation of sulfides to sulfoxides and sulfones. For instance, the methyltrioxorhenium-catalyzed oxidation of sulfides with hydrogen peroxide in ethanol represents an efficient system for the selective formation of sulfoxides and sulfones. This method demonstrates the potential for selective oxidation processes in the synthesis of complex organic sulfur compounds (Yamazaki, 1996).
Photochemical Reactions and Rearrangements
The study of photochemical reactions and rearrangements of organic compounds is another significant area. For example, research into the photochemical rearrangement of diphenyl ethers in ethanol leading to various phenolic compounds demonstrates the intricate dynamics and potential synthetic pathways accessible through photochemistry (Haga & Takayanagi, 1996).
Catalytic Reactions and Asymmetric Synthesis
The palladium-catalyzed mono-N-allylation of unprotected anthranilic acids with allylic alcohols in aqueous media highlights the utility of catalytic systems in achieving chemoselective and efficient synthesis of complex molecules, illustrating the role of catalysis in facilitating reactions under mild conditions and with high specificity (Hikawa & Yokoyama, 2011).
Hydrogen Bonding and Molecular Self-Assembly
Investigations into hydrogen bonding and self-assembly in the crystal structures of organic compounds provide insight into the non-covalent interactions that govern molecular assembly and recognition. Research on ferrocenylmethanol derivatives has explored how different substituents affect hydrogen bonding patterns and molecular packing in solids, contributing to our understanding of molecular design principles for creating structured materials (Štěpnička & Císařová, 2002).
Biocatalysis and Enantioselective Synthesis
The biocatalytic production of enantiopure compounds, such as (S)-1-(4-methoxyphenyl) ethanol, using microorganisms like Lactobacillus senmaizuke, emphasizes the growing role of biocatalysis in achieving high enantioselectivity and conversion in the synthesis of chiral molecules. This approach highlights the integration of green chemistry principles and biocatalysis in organic synthesis (Kavi et al., 2021).
Propriétés
IUPAC Name |
2-(4-bromophenyl)sulfinyl-1,1-diphenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrO2S/c21-18-11-13-19(14-12-18)24(23)15-20(22,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,22H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJZSPDAJRPUOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CS(=O)C2=CC=C(C=C2)Br)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Bromophenyl)sulfinyl]-1,1-diphenyl-1-ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

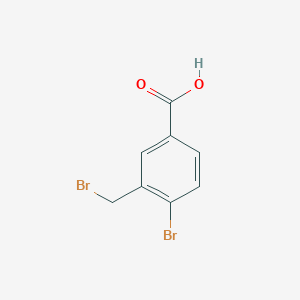
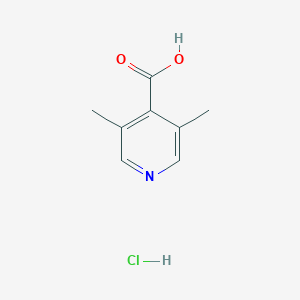
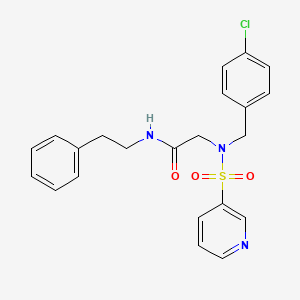
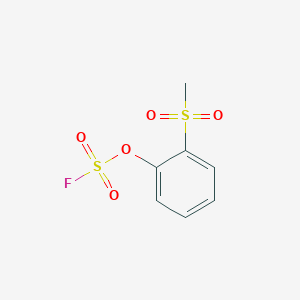
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2843638.png)
![5-Butylsulfanyl-7-(3,4-dimethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2843639.png)
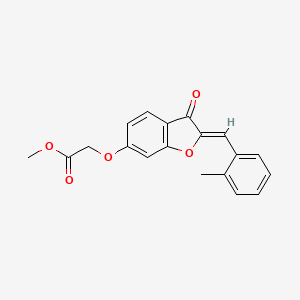
![1-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea](/img/structure/B2843644.png)
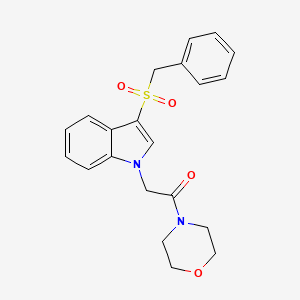
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2843649.png)
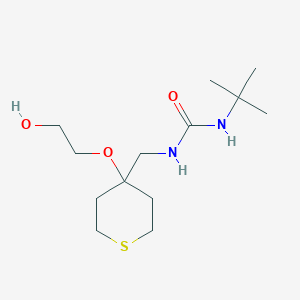

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-methylthiophen-2-yl)methanone](/img/structure/B2843653.png)
